

An In-depth Technical Guide to the Physicochemical Properties of Caerulein, Desulfated TFA

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Compound of Interest

Compound Name: *Caerulein, desulfated tfa*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Caerulein, desulfated trifluoroacetate (TFA) salt. The information is curated for researchers, scientists, and professionals involved in drug development and related biomedical fields. This document summarizes key quantitative data, outlines relevant experimental protocols, and visualizes associated signaling pathways.

Core Physicochemical Properties

Caerulein, desulfated TFA is the desulfated analog of Caerulein, a decapeptide originally isolated from the skin of the Australian green tree frog. It shares the same five C-terminal amino acids as gastrin and cholecystokinin (CCK) and is often used in research to induce acute pancreatitis in animal models.[1][2][3][4] The trifluoroacetate salt form is common for synthetic peptides, often resulting from the purification process using high-performance liquid chromatography (HPLC).[5]

Quantitative Data Summary

The following tables summarize the key physicochemical properties of **Caerulein, desulfated TFA**.

Property	Value	Source
Molecular Formula	C60H74F3N13O20S	[1] [2] [3]
Molecular Weight	1386.36 g/mol	[1] [3]
Appearance	White to off-white solid/powder	[1] [5]
Amino Acid Sequence	{Glp}-Gln-Asp-Tyr-Thr-Gly-Trp-Met-Asp-Phe-NH2	[1] [3]
Purity (HPLC)	>98%	[6]

Solubility and Storage

Solvent	Concentration	Notes	Source
DMSO	100 mg/mL (72.13 mM)	Ultrasonic treatment may be needed. Use freshly opened, non-hygroscopic DMSO.	[1]
Aqueous Buffer (with co-solvents)	≥ 2.5 mg/mL (1.80 mM)	Protocol 1: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.	[1]
2.5 mg/mL (1.80 mM)	Protocol 2: 10% DMSO, 90% (20% SBE-β-CD in Saline). Results in a suspended solution.	[1]	
Corn Oil	≥ 2.5 mg/mL (1.80 mM)	Protocol 3: 10% DMSO, 90% Corn Oil.	[1]

Condition	Duration	Notes	Source
Powder (-80°C)	2 years	Sealed storage, away from moisture.	[1]
Powder (-20°C)	1 year	Sealed storage, away from moisture.	[1][4]
In Solvent (-80°C)	6 months	Sealed storage, away from moisture.	[1][4]
In Solvent (-20°C)	1 month	Sealed storage, away from moisture.	[1]

Experimental Protocols

Detailed methodologies for the characterization and application of Caerulein and its analogs are crucial for reproducible research. Below are outlines of key experimental protocols.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is adapted from standard peptide analysis protocols and information suggesting TFA is a common counterion from HPLC purification.[5][7]

Objective: To determine the purity of **Caerulein, desulfated TFA**.

Instrumentation:

- HPLC system with a UV detector
- C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

Reagents:

- Mobile Phase A: 0.1% TFA in water
- Mobile Phase B: 0.1% TFA in acetonitrile

- Sample: **Caerulein, desulfated TFA** dissolved in Mobile Phase A or DMSO.

Method:

- Sample Preparation: Dissolve the peptide in the initial mobile phase concentration to a final concentration of approximately 1 mg/mL.
- Chromatographic Conditions:
 - Flow Rate: 1.0 mL/min
 - Detection Wavelength: 214 nm and 280 nm
 - Column Temperature: 30°C
 - Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a typical starting point for peptide analysis.
- Data Analysis: Integrate the peak areas of all observed peaks. Purity is calculated as the area of the main peptide peak divided by the total area of all peaks, expressed as a percentage.

Mass Spectrometry for Molecular Weight Confirmation

This protocol is a general method for confirming the molecular weight of a peptide.

Objective: To verify the molecular weight of **Caerulein, desulfated TFA**.

Instrumentation:

- Electrospray Ionization Mass Spectrometer (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometer (MALDI-TOF MS)

Method (ESI-MS):

- Sample Preparation: Prepare a dilute solution of the peptide (e.g., 10-100 µM) in a suitable solvent mixture such as 50:50 acetonitrile:water with 0.1% formic acid.
- Infusion: Infuse the sample directly into the mass spectrometer.

- **Data Acquisition:** Acquire the mass spectrum over a relevant m/z range.
- **Data Analysis:** Deconvolute the resulting multi-charged ion series to determine the monoisotopic or average molecular weight of the peptide. Compare this to the theoretical molecular weight (1386.36 Da).

In Vivo Model of Acute Pancreatitis Induction

Caerulein is widely used to induce acute pancreatitis in rodent models.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Objective: To induce a model of acute pancreatitis for research purposes.

Protocol (Mouse Model):

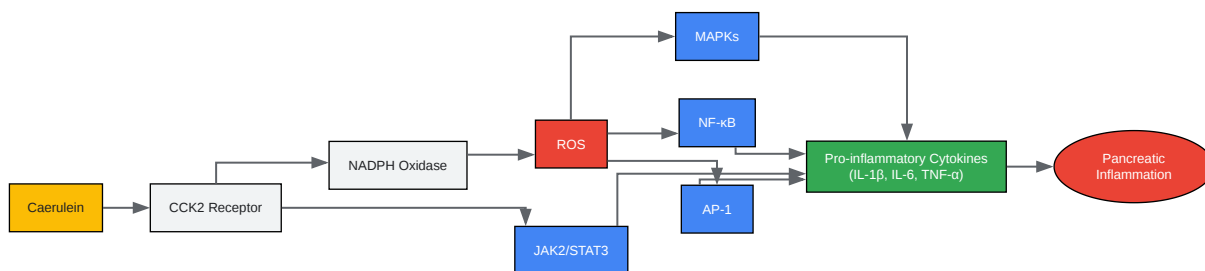
- **Animal Model:** Male C57BL/6J mice are commonly used.[\[8\]](#)
- **Reagent Preparation:** Dissolve **Caerulein, desulfated TFA** in a suitable vehicle, such as saline.
- **Administration:** Administer the Caerulein solution via intraperitoneal injections. A common protocol involves hourly injections for 8-10 hours at a dose of 50 $\mu\text{g/kg}$ body weight.[\[8\]](#)
- **Endpoint:** Euthanize animals at a specified time point after the final injection (e.g., 1 hour) to collect blood and pancreatic tissue for analysis.[\[8\]](#)
- **Analysis:** Analyze serum for amylase and lipase levels and process pancreatic tissue for histology, myeloperoxidase (MPO) activity, and cytokine levels.[\[9\]](#)[\[10\]](#)

Signaling Pathways and Visualizations

High doses of Caerulein and its analogs are known to activate inflammatory signaling cascades in pancreatic acinar cells.[\[11\]](#)[\[12\]](#)

Caerulein-Induced Inflammatory Signaling Pathway

The diagram below illustrates the key signaling pathways activated by Caerulein in pancreatic acinar cells, leading to an inflammatory response.

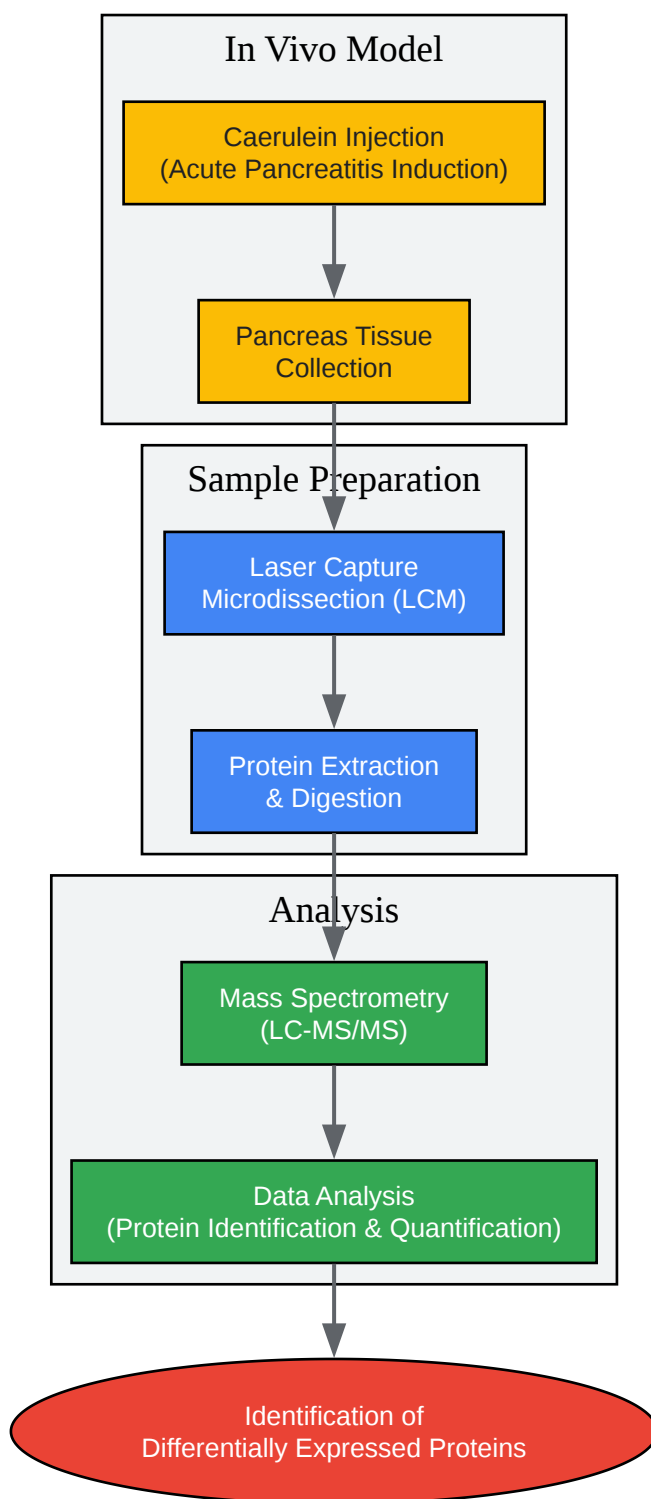


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Caption: Caerulein-induced inflammatory signaling cascade in pancreatic acinar cells.

Experimental Workflow for Proteomic Analysis in a Caerulein-Induced Pancreatitis Model

The following diagram outlines a typical experimental workflow for studying protein expression changes in a Caerulein-induced pancreatitis model using mass spectrometry.



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Caption: Workflow for proteomic analysis of pancreatic tissue after caerulein induction.

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